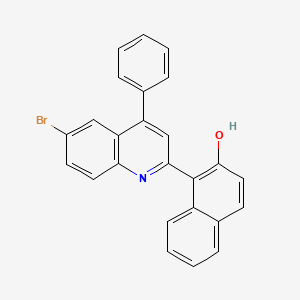

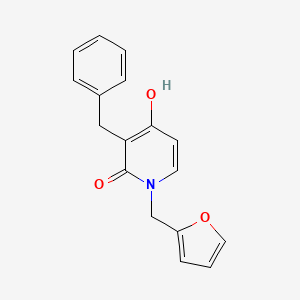

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for various research studies.

Scientific Research Applications

Chiral Ligands and Catalysts in Asymmetric Catalysis QUINOL serves as an essential platform molecule for developing chiral ligands and catalysts in asymmetric catalysis. Its atropisomeric nature allows for the procurement of axially chiral biaryl skeletons, which play a crucial role in advancing synthetic methodologies and material sciences . These chiral ligands and catalysts find applications in enantioselective transformations.

Controlled Polymerization of Cyclic Esters

QUINOL acts as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters. Its unique structure enables precise control over polymerization processes, making it valuable in polymer science and materials engineering .

Organic Dyes for Fluorescence Microscopy Imaging

Derived from QUINOL, a novel organic dye has shown promise as a vesicle stain in confocal fluorescence microscopy imaging. This application highlights its potential in biological research and imaging techniques .

Fluorescence-Enhanced Sensor for Aluminum Ions (Al³⁺)

A synthesized compound, (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol (AH-2), based on QUINOL, acts as an “on–off” fluorescence-enhanced sensor for Al³⁺ ions. AH-2 demonstrates excellent selectivity and ultrahigh sensitivity, with a detection limit as low as 2.36 × 10⁻⁹ M. This application has implications in environmental monitoring and metal ion detection .

Synthesis of Iconic Ligands

QUINOL serves as a platform molecule to access other iconic ligands, including QUINAP, QUINOX, and IAN. These ligands find use in various catalytic processes and ligand-based chemistry .

Hydrogel Hybrid Materials

The hydrogel hybrid (PAMN) derived from AH-2 (QUINOL-based compound) exhibits interesting properties. Investigating its applications in drug delivery, tissue engineering, or responsive materials could be a promising avenue .

properties

IUPAC Name |

1-(6-bromo-4-phenylquinolin-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrNO/c26-18-11-12-22-21(14-18)20(16-6-2-1-3-7-16)15-23(27-22)25-19-9-5-4-8-17(19)10-13-24(25)28/h1-15,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDUONXNMSCLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)